2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamide derivatives. It features a thiazolo[5,4-b]pyridine core, which is a bicyclic heterocycle containing sulfur and nitrogen atoms, and a difluoro-benzenesulfonamide group attached to a phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Biology
In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity, particularly those involving sulfonamide-sensitive enzymes.
Medicine
Industry
In industry, it can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of MLS-0305816.0001 is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
MLS-0305816.0001 interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality plays a crucial role in this inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for PI3Kα inhibitory potency .
Biochemical Pathways
By inhibiting PI3K, MLS-0305816.0001 affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to reduced cell proliferation and survival, making this compound a potential candidate for cancer treatment .
Result of Action
The inhibition of PI3K by MLS-0305816.0001 can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive . This makes MLS-0305816.0001 a potential candidate for cancer treatment .
Action Environment
The action, efficacy, and stability of MLS-0305816.0001 can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties can be affected by factors such as the individual’s health status, genetic makeup, diet, and exposure to other drugs . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound shows potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Cellular Effects
In terms of cellular effects, this compound’s potent inhibition of PI3Ks suggests that it could have a significant impact on various types of cells and cellular processes . By inhibiting PI3Ks, this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The thiazolo[5,4-b]pyridine core can be reduced to form thiazolo[5,4-b]pyridine derivatives with different functional groups.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Thiazolo[5,4-b]pyridine derivatives with reduced functional groups.
Substitution: : Substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: : These compounds share the thiazolo[5,4-b]pyridine core but differ in their substituents.
Sulfonamide derivatives: : These compounds contain the sulfonamide group but have different aromatic or heterocyclic structures.
Uniqueness
2,5-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of the difluoro-benzenesulfonamide group and the thiazolo[5,4-b]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2,5-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S2/c19-12-5-8-14(20)16(10-12)27(24,25)23-13-6-3-11(4-7-13)17-22-15-2-1-9-21-18(15)26-17/h1-10,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYIWEUNCZKSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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